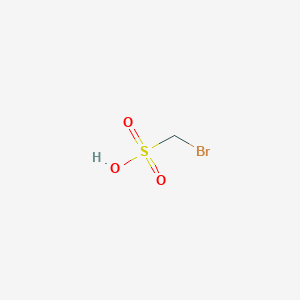
Bromomethanesulfonic acid
Overview
Description
Bromomethanesulfonic acid is an organosulfur compound with the chemical formula CH3BrO3S. It is a brominated derivative of methanesulfonic acid and is known for its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromomethanesulfonic acid can be synthesized through the bromination of methanesulfonic acid. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methanesulfonic acid.
Industrial Production Methods
In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the continuous addition of bromine to methanesulfonic acid in a reactor, followed by purification steps to isolate the desired product. The industrial production methods are optimized for efficiency and yield, ensuring a consistent supply of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Bromomethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous conditions.
Major Products
Substitution: Products include various substituted methanesulfonic acid derivatives.
Oxidation: Products include sulfonic acid derivatives.
Reduction: The primary product is methanesulfonic acid.
Scientific Research Applications
Bromomethanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of bromomethanesulfonic acid involves its reactivity as a sulfonic acid derivative. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid: The parent compound of bromomethanesulfonic acid, lacking the bromine atom.
Bromoethanesulfonic Acid: A similar compound with an ethyl group instead of a methyl group.
Chloromethanesulfonic Acid: A chlorinated derivative of methanesulfonic acid.
Uniqueness
This compound is unique due to its bromine atom, which imparts distinct reactivity and properties compared to its non-brominated counterparts. This makes it valuable in specific chemical reactions and applications where bromine’s presence is advantageous.
Properties
IUPAC Name |
sodium;bromomethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BrO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYVLIWKJMBHJO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])Br.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34239-78-6 | |
| Record name | sodium bromomethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromomethanesulfonic acid interact with its target to inhibit methanogenesis? What are the downstream effects of this inhibition?
A1: this compound acts as a structural analog of 2-(methylthio)ethanesulfonic acid (CH3-S-CoM), a key substrate involved in the final step of methane formation in methanogenic archaebacteria [, ]. This final step is catalyzed by the enzyme CH3-S-CoM reductase. The structural similarity allows this compound to competitively inhibit the enzyme by binding to the active site, effectively blocking CH3-S-CoM from binding and undergoing the reductive demethylation that produces methane [, ]. As a result, methane production is inhibited.
Q2: Are there any studies investigating the Structure-Activity Relationship (SAR) of this compound and its analogs in the context of methanogenesis inhibition?
A2: Yes, the research by Olson et al. [] explores the SAR by synthesizing and testing modified analogs of both CH3-S-CoM and its co-substrate, N-7-(mercaptoheptanoyl)-L-threonine O3-phosphate (HS-HTP). They found that altering the chain length in these analogs affected their ability to be processed by the CH3-S-CoM reductase, highlighting the importance of specific structural features for substrate binding and enzyme activity. While the study primarily focused on understanding substrate specificity, it indirectly provides insights into the SAR of potential inhibitors like this compound, suggesting that even minor structural modifications could impact its inhibitory potency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


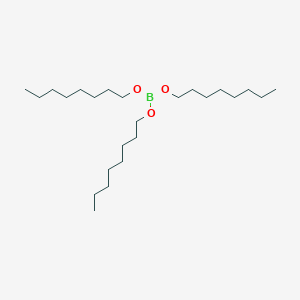
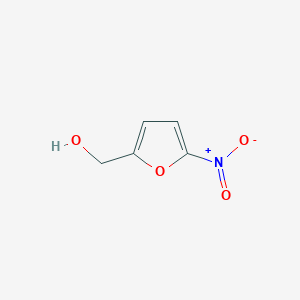
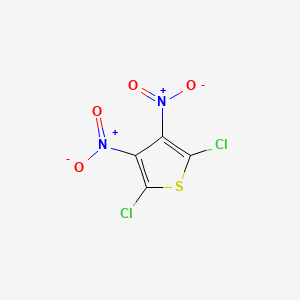
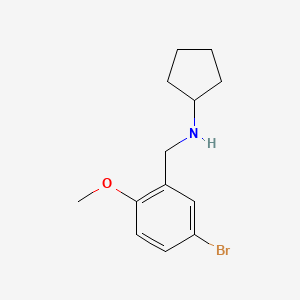


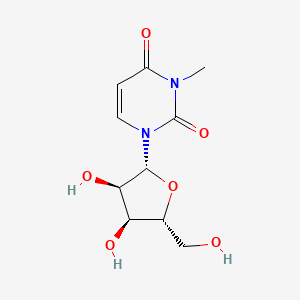
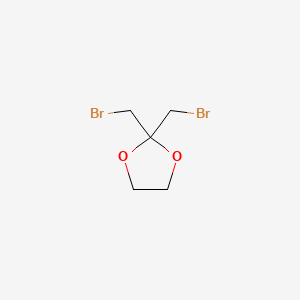
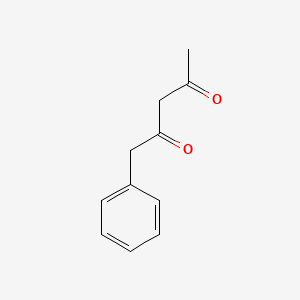
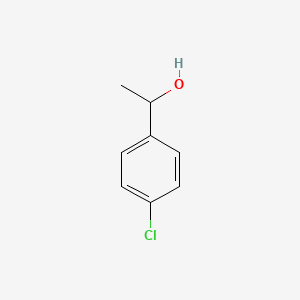
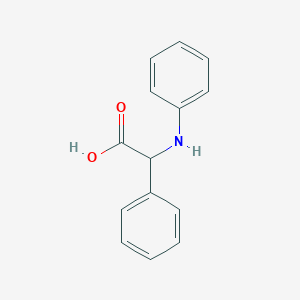
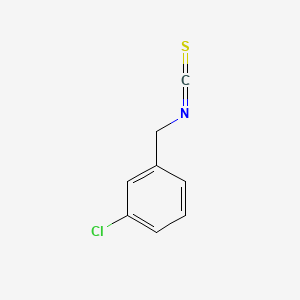
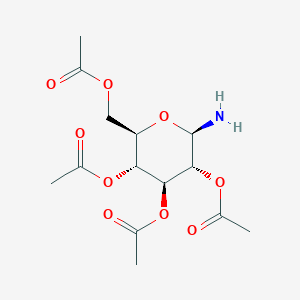
![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)
